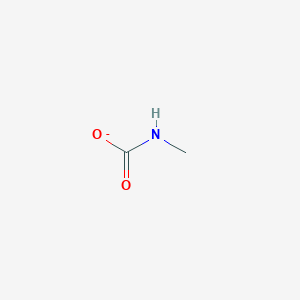

N-Methylcarbamate

Description

Historical Context and Evolution of Academic Inquiry into N-Methylcarbamates

The scientific journey of N-methylcarbamates has been marked by significant shifts in research focus, driven by evolving societal needs and technological advancements.

The development of carbamate (B1207046) compounds, including N-methylcarbamates, dates back to the mid-20th century. solubilityofthings.com A significant milestone was the discovery and commercial introduction of carbaryl (B1668338) in 1958 by Union Carbide. wikipedia.org Early research was largely driven by the need for effective insecticides. solubilityofthings.com The initial synthesis methods often involved the reaction of methyl isocyanate with an alcohol or phenol (B47542). wikipedia.org An alternative, safer synthesis route involves treating an alcohol or phenol with phosgene (B1210022) to form a chloroformate, which is then reacted with methylamine (B109427). wikipedia.org Traditional synthesis methods also included the phosgenation of amines, but due to the high toxicity of phosgene, alternative methods like the carboxylation of substituted amines and the alcoholysis of substituted ureas were developed. google.com

Initially, the research paradigm was heavily centered on the synthesis and application of N-methylcarbamates as pesticides due to their effectiveness against a wide range of insect pests. researchgate.net However, as concerns about the environmental fate and potential non-target effects of these compounds grew, research began to shift. ontosight.ainih.gov This led to a greater focus on their environmental chemistry, toxicology, and biodegradation. towson.edunih.govupm.edu.my More recently, the unique biochemical properties of N-methylcarbamates have been harnessed in other fields, such as in the development of pharmaceuticals and as tools in molecular biology and enzyme kinetics. ontosight.aichemimpex.com

Early Discoveries and Initial Research Directions

Interdisciplinary Significance of N-Methylcarbamate Research

The study of N-methylcarbamates extends beyond synthetic chemistry, with profound implications for environmental science, toxicology, and the life sciences.

This compound pesticides can enter the environment through various pathways, with their fate being influenced by factors like water solubility and soil composition. frontiersin.org For instance, highly water-soluble compounds like aldicarb (B1662136) and oxamyl (B33474) are more prone to leaching into groundwater. frontiersin.org The persistence of these compounds in the environment is a key area of study, with half-lives in soil varying significantly depending on the specific compound and environmental conditions. frontiersin.org For example, the half-life of carbofuran (B1668357) can be as long as 16 years in acidic soil. frontiersin.org

Research in this area also investigates the degradation of N-methylcarbamates in the environment. towson.edu This includes both abiotic processes like hydrolysis and biotic processes such as microbial degradation. upm.edu.mynih.gov The degradation of N-methylcarbamates can be influenced by environmental factors such as pH and temperature. nih.gov The primary mechanism of toxicity for this compound insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govepa.gov This inhibition is reversible, which generally leads to a shorter duration of toxic effects compared to organophosphate pesticides. nih.gov

The ability of N-methylcarbamates to inhibit acetylcholinesterase has made them valuable tools for studying enzyme kinetics. epa.govtandfonline.com The reversible nature of this inhibition allows for detailed investigation of the carbamylation and decarbamylation rates of the enzyme. oup.com This has provided insights into the structure and function of the active site of acetylcholinesterase. nih.gov

In molecular biology, this compound derivatives are utilized for various applications. chemimpex.com For instance, N-Succinimidyl this compound is used as a crosslinking and labeling agent in the development of targeted therapeutics and diagnostic tools. chemimpex.com These compounds are also employed in bioconjugation to attach biomolecules to surfaces or other molecules and in the synthesis of prodrugs to improve the bioavailability of therapeutic compounds. chemimpex.com Furthermore, some N-methylcarbamates and their N-nitroso derivatives have been studied for their potential genotoxic and epigenetic effects in cellular models. nih.gov

Relevance in Environmental Chemistry and Toxicology

Current Paradigms and Research Frontiers in this compound Science

Contemporary research on N-methylcarbamates continues to explore their environmental impact and potential new applications. A significant area of focus is the microbial degradation of these compounds as a means of bioremediation. nih.gov Scientists are identifying and characterizing microorganisms and the specific enzymes, such as this compound hydrolase, that are capable of breaking down these pesticides. nih.govgenome.jp

Another frontier is the development of more sensitive and selective analytical methods for detecting N-methylcarbamates and their degradation products in environmental and biological samples. nih.govresearchgate.net This includes techniques like high-performance liquid chromatography (HPLC) coupled with post-column derivatization and fluorescence detection. researchgate.net Furthermore, there is ongoing research into the cumulative risk assessment of exposure to multiple this compound pesticides. epa.govepa.gov In medicinal chemistry, the carbamate structural motif continues to be explored in the design of new therapeutic agents. nih.govacs.org

Interactive Data Tables

Degradation of this compound Insecticides by Burkholderia sp. C3

This table shows the percentage degradation of various this compound insecticides by the bacterium Burkholderia sp. C3 after 5 days of incubation. researchgate.net

| Insecticide | Degradation (%) |

| Carbaryl | ~100% |

| Propoxur (B1679652) | ~100% |

| Bendiocarb (B1667985) | ~90% |

| Isoprocarb | ~85% |

| Carbofuran | ~80% |

| Fenobucarb | ~75% |

| Methiocarb (B1676386) | ~70% |

| Ethiofencarb | ~65% |

| Fenoxycarb | ~60% |

Decomposition of this compound Pesticides in Tropical Field Conditions

This table presents the decomposition times for three this compound pesticides under different pH and temperature conditions, simulating tropical environments. nih.gov

| Pesticide | pH 7.08, T = 20 °C (days) | pH 7.70, T = 33 °C (days) |

| Carbaryl | 78 | 69 |

| Carbofuran | 143 | 83 |

| Propoxur | 116 | 79 |

Structure

3D Structure

Properties

Molecular Formula |

C2H4NO2- |

|---|---|

Molecular Weight |

74.06 g/mol |

IUPAC Name |

N-methylcarbamate |

InChI |

InChI=1S/C2H5NO2/c1-3-2(4)5/h3H,1H3,(H,4,5)/p-1 |

InChI Key |

UFEJKYYYVXYMMS-UHFFFAOYSA-M |

Canonical SMILES |

CNC(=O)[O-] |

Synonyms |

monomethyl carbamate N-methylcarbamate N-methylcarbamate, sodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methylcarbamates

Classical and Contemporary Synthesis Approaches for N-Methylcarbamate Core Structures

The synthesis of N-methylcarbamates can be achieved through several established and modern chemical pathways. These methods often involve the use of key intermediates like carbamic acids and isocyanates, or they may proceed through non-isocyanate routes.

Carbamic Acid Intermediate Routes

Carbamic acids, with the general formula R₂NCOOH, are typically unstable compounds. wikipedia.org However, they serve as crucial transient intermediates in certain synthetic pathways to carbamates. For instance, the reaction of an amine with carbon dioxide can form a carbamic acid, which can then be esterified to yield the corresponding carbamate (B1207046). bionity.com In the context of N-methylcarbamates, methylamine (B109427) would be the starting amine. The direct use of carbamic acid intermediates is less common due to their instability, but the concept underpins certain biological and synthetic transformations. bionity.comwikipedia.org For example, an amine functional group can be protected as a carbamate ester. Subsequent hydrolysis of the ester produces a carbamic acid which then decarboxylates to release the desired amine. wikipedia.org

Isocyanate-Based Synthesis Pathways

A prevalent and historically significant method for synthesizing N-methylcarbamates involves the use of methyl isocyanate (MIC). wikidoc.orggoogle.comgoogle.com This highly reactive compound readily undergoes addition reactions with alcohols and phenols to form the corresponding N-methylcarbamates. wikidoc.orgwikipedia.orgquora.com

The general reaction is as follows: CH₃NCO + ROH → CH₃NHCOOR

This reaction can be catalyzed by various substances, including trialkylamines or dialkyltin dicarboxylate, particularly when less reactive alcohols or phenols are used. wikidoc.orgwikipedia.org The process is widely employed in the industrial production of various this compound-based products. google.comgoogle.com A process for preparing insecticidal N-methylcarbamates involves reacting an alkali metal cyanate (B1221674) salt with dimethyl sulfate (B86663) in acetonitrile (B52724) to generate methyl isocyanate, which is then immediately reacted with an appropriate oxime or phenol (B47542). google.com

Due to the hazardous nature of methyl isocyanate, which is a highly toxic and volatile liquid, significant efforts have been made to develop safer handling procedures and alternative synthetic equivalents. tcichemicals.com One such surrogate is N-succinimidyl methylcarbamate, which reacts with alcohols in the presence of a base to produce N-methylcarbamates under milder conditions. tcichemicals.com Another approach involves the in-situ generation of methyl isocyanate to avoid its storage and transport. For example, the thermal decomposition of phenyl-N-methylurethane can yield methyl isocyanate, which is then immediately used in the subsequent reaction to form the desired this compound. google.comgoogle.com

Non-Isocyanate Routes for Carbamate Synthesis

Growing safety and environmental concerns associated with isocyanates have spurred the development of non-isocyanate routes for carbamate synthesis. These methods offer greener and safer alternatives for producing N-methylcarbamates.

One notable non-isocyanate pathway is transurethanization , which involves the reaction of a polycarbamate with a polyol. rsc.org Specifically for N-methylcarbamates, this could involve the reaction of a compound containing a methylcarbamate group with an alcohol, effectively transferring the methylcarbamoyl group. rsc.org

Another significant approach involves the use of dimethyl carbonate (DMC) , a green and versatile reagent. rsc.org DMC can react with amines under catalytic conditions to form carbamates. For the synthesis of N-methylcarbamates, dimethyl carbonate can be reacted with methylamine. wikipedia.org A method for synthesizing methyl this compound involves the reaction of dimethyl carbonate with 1,3-dimethylurea (B165225) in the presence of a catalyst. google.com Furthermore, a divergent synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes has been developed using Mo(CO)₆ as a promoter. rsc.org The choice of base in this reaction can control whether carbamates or N-methyl carbamates are the primary product. rsc.org

The reaction of amines, such as methylamine, with diphenyl carbonate is another non-isocyanate route. google.comgoogle.com This reaction produces phenyl-N-methylurethane, which can then be used in subsequent steps. google.comgoogle.com

The Lossen rearrangement of hydroxamic acids provides an alternative pathway to isocyanates, which can then be trapped by alcohols to form carbamates. organic-chemistry.orgnih.govsci-hub.se This method avoids the direct handling of isocyanates.

Finally, polyaddition of cyclic carbonates and amines is considered an optimal method for synthesizing non-isocyanate polyurethanes (NIPUs) and can be adapted for smaller molecule synthesis. mdpi.com This route is advantageous as it often avoids the use of toxic reagents like phosgene (B1210022). mdpi.com

N-Methylimidazole-Catalyzed Synthesis of Carbamates

N-Methylimidazole (NMI) has emerged as an effective catalyst for the synthesis of carbamates under mild conditions. organic-chemistry.orgnih.govsci-hub.se It has been shown to accelerate the one-pot synthesis of both aromatic and aliphatic carbamates from hydroxamic acids via the Lossen rearrangement. organic-chemistry.orgnih.govnih.gov In this process, the hydroxamic acid is first converted to an isocyanate intermediate, which is then converted to the carbamate in the presence of an alcohol and a catalytic amount of NMI. nih.govsci-hub.se

The use of an arylsulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, in combination with NMI helps to minimize the formation of undesired side products. organic-chemistry.org The reaction proceeds efficiently at temperatures as low as 0°C. organic-chemistry.orgnih.gov NMI is crucial for the conversion of the isocyanate to the carbamate, with yields being significantly lower in its absence. sci-hub.se This method is versatile and compatible with a range of alcohols, including primary and secondary alcohols, although tertiary alcohols show lower reactivity due to steric hindrance. organic-chemistry.org The yields of the resulting carbamates can be quite high, reaching up to 97%. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of N-methylcarbamates. kahedu.edu.in Key areas of focus include the use of safer reagents, atom economy, and the development of catalytic processes. acs.org

A major driver for the development of green synthetic routes to N-methylcarbamates is the high toxicity of methyl isocyanate. google.com This has led to the development of non-isocyanate routes, as discussed previously, which utilize less hazardous starting materials like dimethyl carbonate. rsc.orggoogle.com Dimethyl carbonate itself is considered a green reagent due to its low toxicity and good biodegradability. rsc.org

The principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product, is also a key consideration. acs.org Catalytic methods are inherently more atom-economical than stoichiometric reactions. The N-methylimidazole-catalyzed synthesis of carbamates is an example of a more sustainable approach as it uses a catalytic amount of the promoter. organic-chemistry.orgnih.govsci-hub.se

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, reduces waste and improves efficiency. The NMI-catalyzed synthesis of carbamates from hydroxamic acids is a one-pot process. nih.govnih.gov

The use of greener solvents is another important aspect of sustainable synthesis. Research into performing this compound synthesis in more environmentally benign solvents is an ongoing area of interest.

The synthesis of carbamate derivatives from aromatic amides in a single step using a green oxidation process for the Hofmann rearrangement has been reported. mdpi.com This method avoids many of the toxic and expensive reagents associated with traditional carbamate synthesis. mdpi.com

Derivatization and Functionalization Strategies for N-Methylcarbamates

Once the this compound core structure is synthesized, it can be further modified through various derivatization and functionalization strategies. These modifications are often performed to alter the compound's biological activity or physical properties.

A common method for the analysis of N-methylcarbamates involves post-column derivatization . fishersci.comnih.govastm.org In this technique, the N-methylcarbamates are first separated, typically by high-performance liquid chromatography (HPLC). After separation, they are hydrolyzed to form methylamine, which is then reacted with a fluorescent labeling agent. This derivatization enhances the sensitivity and selectivity of detection. fishersci.com

Chemical derivatization is also used for the quantitative determination of N-methylcarbamates in environmental samples. oup.com One such method involves hydrolyzing the carbamates to their corresponding phenolic products, which are then derivatized with pentafluorobenzyl bromide to form ether derivatives that can be analyzed by gas-liquid chromatography. oup.com Another approach uses 9-xanthydrol for derivatization, allowing for simultaneous determination of multiple carbamate pesticides. researchgate.net

The this compound functional group itself can be a site for further chemical transformation. For example, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been synthesized by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. mdpi.com These compounds can then undergo intramolecular cyclization. mdpi.com

The synthesis of N-methylcarbamoylated amino acids has been achieved using synthetic equivalents of methyl isocyanate, such as N-succinimidyl this compound (SNMC) and N,S-dimethylthiocarbamate (DMTC). researchgate.net This demonstrates the ability to introduce the N-methylcarbamoyl group onto more complex molecules.

Interactive Data Table: Synthesis of N-Methylcarbamates

| Entry | Starting Material(s) | Reagent(s) | Catalyst/Promoter | Product | Key Feature | Reference(s) |

| 1 | Methylamine, Phosgene | - | - | Methyl Isocyanate | Classical industrial synthesis of MIC | wikidoc.orgwikipedia.org |

| 2 | Methyl Isocyanate, Alcohol/Phenol | - | Trialkylamine or Dialkyltin dicarboxylate | This compound | Common route to N-methylcarbamates | wikidoc.orgwikipedia.org |

| 3 | N-Succinimidyl methylcarbamate, Alcohol | Base | - | This compound | Safer surrogate for methyl isocyanate | tcichemicals.com |

| 4 | Dimethyl carbonate, 1,3-Dimethylurea | - | Various catalysts | Methyl this compound | Non-isocyanate, green route | google.com |

| 5 | Nitroarenes, Dimethyl carbonate | Base (K₃PO₄ or DBU) | Mo(CO)₆ | Carbamate or this compound | Divergent synthesis, green reagent | rsc.org |

| 6 | Hydroxamic acid, Alcohol | Arylsulfonyl chloride | N-Methylimidazole (NMI) | Carbamate | Mild, one-pot, non-isocyanate route | organic-chemistry.orgnih.govsci-hub.se |

| 7 | Aromatic amides, Alcohol | Oxone, KCl, NaOH | - | N-Aryl Carbamate | Green oxidation, Hofmann rearrangement | mdpi.com |

| 8 | Alkali metal cyanate, Dimethyl sulfate | Acetonitrile | - | Methyl Isocyanate (in-situ) | In-situ generation of MIC | google.com |

| 9 | Methylamine, Diphenyl carbonate | - | - | Phenyl-N-methylurethane | Non-isocyanate intermediate | google.comgoogle.com |

Modification at the N-Methyl Group

The N-methyl group of an this compound is not merely a passive substituent; it is a site for metabolic and synthetic modification. These transformations can significantly alter the biological and chemical properties of the parent molecule.

One of the primary modifications observed, particularly in biological systems, is oxidation. For instance, the metabolism of this compound insecticides like carbaryl (B1668338) can lead to the formation of N-hydroxymethyl derivatives. nih.govwho.int This hydroxylation is a common metabolic pathway in animals, plants, and insects. nih.gov Similarly, the this compound insecticide Zectran, which features a dimethylamino group, can be converted into methylamino, amino, and methylformamido derivatives through processes involving the N-methyl group. nih.govwho.int

Atmospheric chemistry also provides insight into modifications at this site. The gas-phase reaction of methyl this compound (MMC) with hydroxyl radicals, a key atmospheric oxidant, proceeds primarily through hydrogen atom abstraction. acs.org Theoretical studies have shown that H-atom abstraction from the N-methyl group is the dominant reaction pathway, accounting for over 90% of the reaction at typical atmospheric temperatures. acs.org This highlights the reactivity of the N-H bond in the N-methyl group.

| Parent Compound | Modification Type | Resulting Moiety/Product | Context | Reference |

|---|---|---|---|---|

| Carbaryl | Oxidation / Hydroxylation | N-hydroxymethyl carbaryl | Biological Metabolism | nih.govwho.int |

| Methyl this compound (MMC) | Hydrogen Abstraction | This compound radical | Atmospheric Reaction with OH radicals | acs.org |

| Zectran | Metabolic Conversion | Methylamino, amino, methylformamido derivatives | Biological Metabolism | nih.govwho.int |

Structural Diversification of the Carbamate Moiety

The versatility of the carbamate structure allows for extensive diversification to fine-tune its properties. This can involve altering the alcohol (or phenol) portion of the ester, changing the substitution on the nitrogen atom, or both.

A key strategy for diversification involves varying the substituents on the nitrogen atom. For example, while N-methylcarbamates are common, replacing the methyl group with other alkyl groups, such as an ethyl group, can alter biological selectivity. nih.gov N,N-dimethylcarbamates are generally much less toxic and more volatile than their corresponding this compound counterparts. nih.gov N-acylation of N-methylcarbamates to form N-acyl-N-methylcarbamates represents another significant modification. nih.govwho.int These N-acetyl derivatives often show altered physical properties and contact toxicity, though they can be deacylated back to the parent this compound. who.int

Modern synthetic methods allow for controlled, divergent synthesis. For example, the reductive methoxycarbonylation of aromatic nitro compounds using dimethyl carbonate can be directed to produce either N-aryl carbamates or N-methyl, N-aryl carbamates by selecting the appropriate base. rsc.orgrsc.org The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base specifically facilitates the formation of N-methyl carbamates, providing a direct route to this diversified structure. rsc.org The structural subgroups of carbamate insecticides, such as aryl N-methylcarbamates and heterocyclic mono- or dimethylcarbamates, further illustrate this diversity. ukzn.ac.za

| N-Substitution | Example Compound Type | Observed Effect | Reference |

|---|---|---|---|

| N-methyl | Generic this compound | Provides minimal enzyme subtype selectivity (AChE vs. BChE). | nih.gov |

| N-ethyl | N-ethylcarbamate | Confers a moderate preference for butyrylcholinesterase (BChE). | nih.gov |

| N,N-dimethyl | N,N-dimethylcarbamate | Significantly lower toxicity and higher volatility compared to N-methyl analogues. | nih.gov |

| N-acetyl | N-acetyl-N-methylcarbamate | Alters physical properties like lipid solubility and volatility. | nih.gov |

Synthesis of this compound Analogues and Prodrugs

N-methylcarbamates serve as scaffolds for creating analogues and prodrugs designed to improve efficacy, stability, or safety profiles. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body.

One prominent prodrug strategy involves creating N-acyloxymethyl carbamate linkages. nih.gov This approach has been used to synthesize prodrugs of 3-amido pseudomycin analogues, which demonstrated good in vivo efficacy and improved toxicity profiles compared to the parent compounds. nih.gov Another sophisticated strategy involves designing "cyclization-activated" prodrugs. researchgate.net In this design, a basic this compound is engineered to undergo a predictable, intramolecular cyclization-elimination reaction at physiological pH (e.g., pH 7.4), releasing the active drug (often a phenol) without the need for enzymatic cleavage. researchgate.net The rate of drug release can be controlled by the structure of the carbamate. researchgate.net

The synthesis of analogues can involve creating related structures with different biological activities. For example, carmethizole, a bis-carbamate alkylating agent, and its related nitrogen analogues have been synthesized for evaluation as antitumor drugs. colab.ws

| Prodrug Strategy | Mechanism of Action | Advantage | Reference |

|---|---|---|---|

| N-Acyloxymethyl Carbamate Linkage | Enzymatic or chemical cleavage of the acyloxymethyl group to release the this compound or parent amine. | Improved toxicity profiles and good in vivo efficacy. | nih.gov |

| Cyclization-Activated Prodrug | Intramolecular cyclization-elimination reaction at physiological pH releases the active drug. | Drug release is predictable and not dependent on enzymatic activity. | researchgate.net |

Mechanism of Reaction in this compound Formation

The formation of N-methylcarbamates can be achieved through several mechanistic pathways, with the most traditional and widely recognized route proceeding through a highly reactive methyl isocyanate intermediate.

A common industrial method involves the reaction of an alcohol or phenol with methyl isocyanate, often in the presence of a basic catalyst. google.com The high toxicity of methyl isocyanate has driven the development of processes where it is generated and used in situ. One such multi-step process involves:

The reaction of methylamine with diphenyl carbonate to produce phenyl-N-methyl urethane (B1682113). google.com

The thermal degradation (pyrolysis) of the phenyl-N-methyl urethane to generate a stream of methyl isocyanate and phenol. google.com

The subsequent reaction of the generated methyl isocyanate with a target phenol or alcohol to form the final this compound product. google.com

This isocyanate-based mechanism is also implicated in the reverse reaction, the hydrolysis of N-methylcarbamates under certain conditions, which can proceed via an elimination-conjugate base (E1cB) mechanism to form methyl isocyanate and the corresponding alcohol/phenol. researchgate.net

Alternative synthetic routes aim to avoid the use of pre-formed or in situ generated isocyanates. One such method involves the simultaneous reaction of a phenol or oxime with phosgene and methylamine in a single step under basic aqueous conditions. google.com Another approach involves the rearrangement of N-chloroamides, formed by the chlorination of amides, into the corresponding methyl N-substituted carbamates using sodium methoxide (B1231860) in methanol. researchgate.net More modern, "green" chemistry approaches include the direct reductive methoxycarbonylation of nitroarenes with dimethyl carbonate, which can be catalyzed to produce N-methylcarbamates without a discrete isocyanate intermediate. rsc.orgrsc.org

| Pathway | Key Intermediate(s) | Typical Reactants | Reference |

|---|---|---|---|

| Isocyanate Pathway | Methyl Isocyanate | Alcohol/Phenol + Methyl Isocyanate | google.comosti.gov |

| In Situ Isocyanate Generation | Phenyl-N-methyl urethane | Methylamine + Diphenyl Carbonate; followed by target alcohol/phenol | google.com |

| Simultaneous Phosgenation | Chloroformate (transient) | Phenol/Oxime + Phosgene + Methylamine | google.com |

| Reductive Methoxycarbonylation | (Not specified as isocyanate) | Nitroarene + Dimethyl Carbonate | rsc.orgrsc.org |

| N-Chloroamide Rearrangement | N-Chloroamide | Amide + Trichloroisocyanuric acid; then Sodium Methoxide | researchgate.net |

Environmental Chemistry and Fate of N Methylcarbamates

Abiotic Transformation Pathways

Abiotic transformation refers to the degradation of N-methylcarbamates through non-biological processes, primarily hydrolysis, photolysis, and oxidation-reduction reactions. These pathways are significantly influenced by environmental conditions such as pH, sunlight, and the presence of other chemical species. nih.gov

Hydrolysis is a primary route of degradation for N-methylcarbamate insecticides in soil and water. nih.goviastate.edu The rate and mechanism of hydrolysis are highly dependent on the pH of the surrounding medium. clemson.edu

Under alkaline conditions (pH > 7), the hydrolysis of N-methylcarbamates is significantly accelerated. clemson.eduepa.gov The predominant mechanism is a base-catalyzed elimination reaction (E1cB). researchgate.netnih.gov This process involves the abstraction of the acidic proton from the nitrogen atom by a hydroxide (B78521) ion, forming an anionic intermediate. wpmucdn.com This is typically the rate-limiting step. wpmucdn.com The intermediate then rapidly eliminates the aryloxy group to form methyl isocyanate (CH₃NCO) and a phenolate (B1203915) ion. researchgate.netnih.gov The highly reactive methyl isocyanate is subsequently hydrolyzed to methylamine (B109427) and carbon dioxide. nih.gov

The rate of alkaline hydrolysis is influenced by the electronic properties of the aromatic ring of the carbamate (B1207046). wpmucdn.com Electron-withdrawing groups on the aromatic ring increase the acidity of the N-H proton, making it more susceptible to abstraction by hydroxide ions, thus increasing the rate of hydrolysis. wpmucdn.com Conversely, electron-donating groups decrease the acidity of the N-H proton and slow down the hydrolysis rate. wpmucdn.com For instance, a study on the hydrolysis of carbaryl (B1668338), propoxur (B1679652), and carbofuran (B1668357) at pH 9 and 18°C showed that carbaryl, having the most electron-poor aromatic system, hydrolyzed the fastest, while carbofuran, with the most electron-rich system, hydrolyzed the slowest. wpmucdn.comscience.gov

Table 1: Hydrolysis Half-lives of Selected N-Methylcarbamates under Alkaline Conditions

| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|

| Carbaryl | 9 | 18 | 19.3 hours | wpmucdn.comscience.gov |

| Propoxur | 9 | 18 | 38.5 hours | wpmucdn.comscience.gov |

| Carbofuran | 9 | 18 | 57.8 hours | wpmucdn.comscience.gov |

| Carbaryl | 9 | - | 0.13 days | epa.gov |

| Methomyl (B1676398) | 9 | - | 30 days | epa.gov |

| Oxamyl (B33474) | 9 | - | 0.1 days | epa.gov |

| Thiodicarb | 9 | - | 0.5 days | epa.gov |

N-methylcarbamates are generally more stable under acidic and neutral conditions compared to alkaline environments. epa.govupm.edu.my At acidic pH (e.g., pH 5), carbaryl is hydrolytically stable. epa.gov Under neutral conditions (pH 7), hydrolysis still occurs, but at a much slower rate than in alkaline solutions. epa.gov For example, the hydrolysis half-life of carbaryl is 12 days at pH 7, compared to just 0.13 days at pH 9. epa.gov The mechanism for neutral hydrolysis is less studied but is considered an important degradation pathway at environmentally relevant pH values. clemson.edu For some N-methylcarbamates, such as those with an alkyl group substituent on the nitrogen, the formation of a tetrahedral intermediate becomes the rate-determining step in hydrolysis, which is a slower process. clemson.edu

Table 2: Hydrolysis Half-lives of N-Methylcarbamates at Neutral pH

| Compound | pH | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| Carbaryl | 7 | 12 days | epa.gov |

| Carbofuran | 7 | 28 days | epa.gov |

| Formetanate HCl | 7 | 24 days | epa.gov |

| Oxamyl | 7 | 7 days | epa.gov |

| Thiodicarb | 7 | 32 days | epa.gov |

Photolysis, or degradation by sunlight, is another significant abiotic pathway for the transformation of N-methylcarbamates, particularly in aquatic environments and on soil surfaces. nih.govepa.gov The process can occur through direct photolysis, where the pesticide molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter. mdpi.com

The photolysis of N-methylcarbamates can lead to a variety of reactions, including the cleavage of the carbamate ester bond, rearrangements, and oxidation. annualreviews.orgjst.go.jp For carbaryl, photolysis in aqueous media can proceed via homolytic scission of the O-C bond to produce naphtoxyl radicals, which can then form several naphthoquinone derivatives. mdpi.com Another identified pathway is the photo-Fries rearrangement. mdpi.com The main photoproducts of carbaryl degradation on soil surfaces have been identified as 1-naphthol (B170400) and 2-hydroxy-1,4-naphthoquinone. mdpi.com For other N-methylcarbamates, photolysis can result in hydrolysis to the corresponding phenol (B47542). annualreviews.org For instance, the photolysis of phenisopham (B1195472) leads to the formation of substituted phenols through the cleavage of the C–O-aryl bond. jst.go.jp

Oxidation and reduction reactions contribute to the transformation of N-methylcarbamates in the environment, although they are often coupled with hydrolytic and photolytic processes. iastate.eduscielo.org.za These reactions are influenced by the presence of oxidizing agents like molecular oxygen, reactive oxygen species, and oxidized metals in soil and water. iastate.edu

A key oxidative pathway for some N-methylcarbamates is sulfoxidation. nih.gov For example, aldicarb (B1662136) is oxidized in soil and plants to its more toxic sulfoxide (B87167) and subsequently to the even more toxic sulfone. nih.govnih.gov These oxidized metabolites are then subject to hydrolysis. nih.gov Hydroxylation of the aromatic ring is another important oxidative transformation, as seen in the metabolism of carbaryl and carbofuran. nih.gov Reduction reactions are more common in anaerobic environments, such as in certain soils and sediments. iastate.edu These reactions can also alter the structure and toxicity of the parent compound. iastate.edu

Alkaline Hydrolysis Mechanisms

Photolytic Degradation Processes and Photoproduct Identification

Biotic Transformation and Biodegradation

The primary route for the complete removal of N-methylcarbamates from the environment is through biotic transformation, or biodegradation, carried out by a diverse range of microorganisms, including bacteria and fungi. nih.govfrontiersin.org Many soil microorganisms can utilize N-methylcarbamates as a source of carbon and nitrogen for their growth. researchgate.net

The initial and most crucial step in the microbial degradation of most N-methylcarbamates is the enzymatic hydrolysis of the carbamate ester linkage. nih.govresearchgate.net This reaction is catalyzed by carbamate hydrolase enzymes and results in the formation of the corresponding phenol or oxime, methylamine, and carbon dioxide. nih.gov For example, the biodegradation of carbofuran typically begins with its hydrolysis to carbofuran-7-phenol and methylamine. researchgate.net Similarly, carbaryl is hydrolyzed to 1-naphthol. nih.gov

Following the initial hydrolysis, the resulting aromatic or oxime structures and methylamine are further metabolized by the microorganisms through various pathways. nih.gov The aromatic intermediates, such as phenols and catechols, are typically degraded through ring cleavage. nih.gov Methylamine can be utilized as both a carbon and nitrogen source through C1 metabolism. nih.gov Numerous bacterial genera have been identified as being capable of degrading N-methylcarbamates, including Pseudomonas, Stenotrophomonas, Micrococcus, Arthrobacter, and Sphingomonas. nih.govannualreviews.orgfrontiersin.org

Microbial Degradation Pathways and Metabolites

The breakdown of this compound pesticides in the environment is largely driven by microbial activity. redalyc.org Microorganisms, including bacteria and fungi, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. frontiersin.orgresearchgate.net The initial and most crucial step in the degradation of many N-methylcarbamates is the hydrolysis of the carbamate ester or amide linkage. frontiersin.org This cleavage results in the formation of an alcohol or phenol, and methylcarbamic acid, which is unstable and spontaneously decomposes into methylamine and carbon dioxide. frontiersin.orgnih.gov The resulting methylamine can then be used by various microorganisms as a source of carbon and nitrogen. frontiersin.orgnih.gov While hydrolysis is a common starting point, some N-methylcarbamates, like aldicarb, can also be initially transformed through oxidation. nih.gov

The specific metabolites produced during degradation vary depending on the parent this compound compound and the microorganisms involved. For instance, the degradation of carbofuran often yields carbofuran-7-phenol as a primary metabolite. researchgate.netscielo.org.coresearchgate.net Similarly, carbaryl is hydrolyzed to 1-naphthol. nih.govprimescholars.com In some cases, the initial breakdown products can be further metabolized. For example, the aromatic rings of compounds like carbaryl and carbofuran can be opened and further degraded, sometimes leading to complete mineralization to carbon dioxide and water. frontiersin.orgprimescholars.com However, the degradation of the aromatic portion is often slower than the initial hydrolysis. primescholars.com Some degradation pathways can lead to the formation of intermediate metabolites that are also of environmental concern. upm.edu.my

Bacterial Degradation Systems and Species Identification

A wide array of bacterial species have been identified with the ability to degrade this compound insecticides. These bacteria are found across various phylogenetic groups, including Proteobacteria (Alpha, Beta, and Gamma subdivisions) and both low and high G+C Gram-positive bacteria. oup.comnih.gov The metabolic flexibility of these bacteria allows them to thrive in environments contaminated with these pesticides. msss.com.my

The most common initial step in bacterial degradation of N-methylcarbamates is the hydrolysis of the methylcarbamate linkage, which yields a phenol or alcohol and methylamine. researchgate.netoup.com The methylamine is often utilized by the bacteria as a source of carbon and nitrogen for growth. oup.com In many cases, the gene responsible for this initial hydrolysis, such as the mcd gene encoding a carbofuran hydrolase, is located on a plasmid. nih.govoup.comcapes.gov.br This allows for the horizontal transfer of degradation capabilities between different bacterial species. nih.gov

Several bacterial genera are well-documented for their this compound degrading capabilities. These include:

Pseudomonas : Various Pseudomonas species are capable of degrading carbamates like carbaryl and carbofuran through both hydrolytic and oxidative pathways. scielo.org.comsss.com.myasm.org For instance, Pseudomonas sp. 50432 can mineralize carbofuran, while other strains utilize carbaryl by first hydrolyzing it to 1-naphthol. scielo.org.coprimescholars.com

Arthrobacter : Arthrobacter sp. RC100 has been shown to hydrolyze carbaryl to 1-naphthol, which is then further metabolized. nih.gov This strain contains plasmids that are essential for the degradation process. nih.gov

Sphingomonas and related genera (e.g., Novosphingobium , Sphingobium ): These bacteria are known for their diverse metabolic capabilities, including the complete mineralization of carbofuran. frontiersin.orgnih.govscielo.org.co For example, Novosphingobium sp. has demonstrated the ability to degrade carbofuran through multiple pathways. researchgate.net

Bacillus : Species such as Bacillus sp. have been identified as carbofuran degraders. msss.com.my

Achromobacter : Achromobacter sp. WM111 was one of the first bacteria from which a carbofuran hydrolase gene (mcd) was cloned. oup.com

Burkholderia : Burkholderia sp. C3 can utilize a wide range of this compound insecticides as a sole carbon source. researchgate.net

Aminobacter : Aminobacter aminovorans MDW-2 is capable of degrading the oxime carbamate methomyl. asm.org

The identification of these bacterial species and the characterization of their degradation pathways are crucial for developing effective bioremediation strategies for this compound contaminated sites.

Table 1: Bacterial Species Involved in this compound Degradation

| Bacterial Species | Degraded this compound(s) | Key Degradation Pathway/Enzyme | Reference |

| Pseudomonas sp. 50432 | Carbofuran | Mineralization, Oxidative pathway | scielo.org.co |

| Pseudomonas aeruginosa | Carbaryl | Hydrolysis via carbaryl hydrolase | primescholars.com |

| Arthrobacter sp. RC100 | Carbaryl, Propoxur, Xylylcarb | Hydrolysis to 1-naphthol | nih.gov |

| Sphingomonas paucimobilis | Carbofuran | Hydrolytic degradation | scielo.org.co |

| Novosphingobium sp. FND-3 | Carbofuran | Hydrolysis and oxidation | researchgate.net |

| Bacillus sp. UMTFA(D) | Carbofuran | Degradation | msss.com.my |

| Achromobacter sp. WM111 | Carbofuran | Hydrolysis via carbofuran hydrolase (mcd gene) | oup.com |

| Burkholderia sp. C3 | Carbaryl and other N-methylcarbamates | Hydrolysis | researchgate.net |

| Aminobacter aminovorans MDW-2 | Methomyl | Hydrolysis via carbamate C-N hydrolase (ameH gene) | asm.org |

Fungal Degradation Systems

Fungi also play a significant role in the breakdown of this compound pesticides in the environment. frontiersin.org Various fungal species have demonstrated the ability to transform or completely degrade these compounds. frontiersin.org Fungal degradation can occur through both hydrolytic and oxidative pathways, similar to bacteria. scielo.org.co

Several studies have identified specific fungal genera capable of degrading N-methylcarbamates:

Gliocladium : A species of Gliocladium was isolated from soil with a history of carbofuran treatment and was found to utilize carbofuran as a sole source of carbon and energy. researchgate.net

Aspergillus : Aspergillus niger has been reported to degrade carbofuran. researchgate.net

Mucor : Mucor ramanianus is another fungus implicated in the degradation of this compound pesticides. researchgate.net

Pichia : The yeast Pichia anomala has been shown to degrade carbofuran, carbaryl, and fenobucarb. frontiersin.org The degradation of carbofuran by this yeast produced metabolites such as benzofuranol and 3-hydroxycarbofuran (B132532). frontiersin.org

Trametes : Trametes versicolor is capable of degrading carbofuran, with 3-hydroxycarbofuran being a detected intermediate. frontiersin.org

Fungal systems, like their bacterial counterparts, contribute to the natural attenuation of this compound contamination in soil and water.

Enzymatic Biotransformation Mechanisms

The microbial degradation of N-methylcarbamates is driven by a variety of enzymes that catalyze the key transformation steps. These enzymes can be broadly categorized into hydrolases and oxidoreductases, each mediating distinct biochemical reactions.

Hydrolase-Mediated Pathways

Hydrolases are a major class of enzymes involved in the initial breakdown of this compound pesticides. nih.gov These enzymes catalyze the cleavage of the ester or amide bond in the carbamate structure, a critical detoxification step. frontiersin.orgnih.gov This hydrolytic cleavage typically results in the formation of a corresponding alcohol or phenol, along with methylamine and carbon dioxide. frontiersin.orgnih.gov

Carbamate hydrolases have been identified in a wide range of bacteria and some fungi. nih.govresearchgate.net Several genes encoding these enzymes have been cloned and characterized, including mcd, cehA, cahA, and mcbA. asm.orgnih.gov These enzymes can exhibit broad substrate specificity, meaning they can act on multiple types of this compound insecticides. nih.gov For example, the carbaryl hydrolase from Arthrobacter sp. RC100 was also found to hydrolyze propoxur and other N-methylcarbamates. nih.gov

The enzyme this compound hydrolase (EC 3.5.1.137) is a key enzyme that catalyzes the first step in the degradation of several carbamate insecticides like carbaryl, carbofuran, and propoxur. genome.jp This enzyme cleaves the ester bond to release this compound, which then spontaneously hydrolyzes to methylamine and CO2. genome.jp In some Gram-negative bacteria, these hydrolases have been found to be located in the periplasm. genome.jp

The activity of these hydrolases is a crucial factor in the rate of this compound degradation in the environment. The presence and expression of the genes encoding these enzymes can be induced by the presence of the carbamate compounds themselves. capes.gov.br

Oxidoreductase-Mediated Pathways

In addition to hydrolysis, oxidative pathways also play a significant role in the biotransformation of N-methylcarbamates. scielo.org.cowgtn.ac.nz These pathways are mediated by oxidoreductase enzymes, such as monooxygenases and hydroxylases. nih.govresearchgate.net Oxidative reactions can occur at various positions on the this compound molecule, including the aromatic ring, N-alkyl groups, and aliphatic side chains. upm.edu.my

Examples of oxidative transformations include:

Ring Hydroxylation : The addition of a hydroxyl group to the aromatic ring of the carbamate molecule. For instance, the degradation of carbofuran can involve the formation of 5-hydroxycarbofuran or 3-hydroxycarbofuran. frontiersin.orgresearchgate.net

N-dealkylation : The removal of an alkyl group from the nitrogen atom. upm.edu.my

Oxidation of aliphatic side chains : The modification of side chains attached to the main structure. upm.edu.my

Sulfoxidation : The oxidation of a sulfur atom within the molecule, as seen in the metabolism of aldicarb to aldicarb sulfoxide and aldicarb sulfone. nih.govupm.edu.my It is noteworthy that in some cases, these oxidation products can be more toxic than the parent compound. nih.gov

Role of Microbial Communities in this compound Bioremediation Mechanisms

The bioremediation of N-methylcarbamates in contaminated environments is often a collective effort of diverse microbial communities rather than the action of a single microbial species. doi.org These microbial consortia can exhibit enhanced degradation capabilities due to synergistic interactions between different microorganisms. frontiersin.org

The complexity of this compound degradation pathways often necessitates the involvement of multiple microbial populations. For instance, one species might perform the initial hydrolysis of the carbamate, while another utilizes the resulting metabolites. researchgate.net This division of labor can lead to a more complete and efficient breakdown of the pesticide.

An example of such a synergistic relationship is seen in the degradation of methomyl by a consortium of Aminobacter sp. MDW-2 and Afipia sp. MDW-3. nih.gov Strain MDW-2 hydrolyzes methomyl into methomyl oxime and methylamine, and then utilizes the methylamine as a carbon and nitrogen source. nih.gov The other members of the consortium may then degrade the remaining metabolites.

The structure and function of these microbial communities can be influenced by the repeated application of this compound pesticides. oup.com Continuous exposure can lead to the enrichment of microorganisms with the ability to degrade these compounds, a phenomenon known as enhanced degradation. oup.com This adaptation of the soil microbial community can significantly reduce the persistence of N-methylcarbamates in agricultural settings.

The use of microbial consortia is a promising strategy for bioremediation. doi.org Formulated consortia of bacteria, such as those containing Pseudomonas, Klebsiella, Stenotrophomonas, Ochrobactrum, and Bacillus species, have shown high efficiency in degrading pesticides under laboratory conditions. doi.org Understanding the intricate interactions within these microbial communities is key to harnessing their full potential for the cleanup of this compound-contaminated sites. frontiersin.org

Environmental Distribution and Transport Mechanisms

The movement and distribution of N-methylcarbamates in the environment are governed by their physicochemical properties and the characteristics of the environmental compartments they enter. Processes such as sorption to soil, volatilization into the atmosphere, and transport through water systems are key determinants of their environmental concentrations and potential for exposure.

Sorption and Desorption Dynamics in Soils and Sediments

The interaction of N-methylcarbamates with soil and sediment particles, through sorption and desorption, is a crucial process that influences their mobility and bioavailability. The extent of sorption is largely dependent on the organic matter and clay content of the soil. tandfonline.comajol.info

Research indicates that soil organic matter is the single most important factor affecting the sorption and desorption of many this compound insecticides. tandfonline.com An increase in soil organic carbon content, often through the addition of organic manure like farm yard manure or sewage sludge, leads to increased adsorption of these pesticides. ajol.info This is because the interaction between the pesticide and organic matter can occur through various bonding mechanisms, including ionic and hydrogen bonds. ajol.info For instance, studies on carbaryl have shown that topsoils with higher organic carbon content exhibit greater sorption coefficients compared to subsoils. researchgate.net Similarly, the adsorption of meta-tolyl-N-methylcarbamate (MTMC) in dark brown soil was primarily influenced by the soil organic matter content, followed by the content of clay particles. ncsu.edu

The this compound carbofuran has been shown to have its sorption-desorption significantly influenced by organic matter. tandfonline.com However, its affinity is not exclusively tied to organic components, as clay mineral content also plays a role, though the primary sorbent is still a subject of some discussion. mdpi.com The type of exchangeable cations on clays (B1170129) can also influence the sorption of carbamates like carbaryl. mdpi.com

Desorption studies reveal that the release of N-methylcarbamates from soil particles is often limited, a phenomenon known as hysteresis. ajol.info This means that the pesticide is more strongly retained by the soil than predicted by the adsorption phase alone. Soils with higher organic matter content not only adsorb more pesticide but also allow for less desorption. tandfonline.comajol.info

Table 1: Factors Influencing Sorption of N-Methylcarbamates in Soil

This compound Key Influencing Factors Research Findings Source Carbofuran Organic Matter, Clay Content Organic matter is the most important single factor affecting sorption. It is highly mobile, with sorption depending on both organic matter and clay content. [3, 9] Carbaryl Organic Carbon, Clay Minerals Sorption is greater in topsoils with higher organic carbon. The nature of exchangeable cations on smectite clays also affects sorption. [9, 12] Meta-tolyl-N-methylcarbamate (MTMC) Organic Matter, Clay Particles Adsorption is primarily affected by soil organic matter content, followed by clay particle content. who.int Oxamyl Organic Matter (from manure) Addition of organic manure (sewage sludge, FYM) increases soil organic carbon and thus increases adsorption. wpmucdn.com

Volatilization and Atmospheric Transport Processes

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, enabling its transport in the atmosphere. For N-methylcarbamates, this process is generally considered a minor distribution pathway due to their typically low vapor pressures. who.int However, slow evaporation or sublimation can occur at normal temperatures, leading to some degree of volatilization from soil and water surfaces. who.int

The potential for volatilization is determined by a compound's vapor pressure and its Henry's Law constant. For example, 3-isopropylphenyl methylcarbamate has an estimated vapor pressure of 0.0044 mm Hg at 25°C, which suggests it will exist solely as a vapor in the atmosphere if released to air. nih.gov However, its estimated Henry's Law constant is low (6.3 x 10⁻⁸ atm-cu m/mole), indicating that volatilization from moist soil or water surfaces is not expected to be a significant fate process. nih.gov

Once in the atmosphere, pesticides can be transported over distances and re-deposited on land and water surfaces. researchgate.net The transport and dispersion of pesticides in the atmosphere are similar to those of other air pollutants. researchgate.net For N-methylcarbamates that do enter the atmosphere, they can be degraded by reacting with photochemically-produced hydroxyl radicals. The atmospheric half-life for vapor-phase 3-isopropylphenyl methylcarbamate via this reaction is estimated to be 12 hours. nih.gov

Table 2: Volatilization Potential of a Selected this compound

Compound Vapor Pressure (at 25°C) Henry's Law Constant (at 25°C) Atmospheric Fate Summary Source 3-Isopropylphenyl methylcarbamate 0.0044 mm Hg (estimated) 6.3 x 10⁻⁸ atm-m³/mol (estimated) Exists as vapor if released to air; volatilization from soil/water is not a major fate process. Degrades via reaction with hydroxyl radicals (12-hour half-life). ncsu.edu

Leaching and Runoff Potential in Aquatic Systems

The movement of N-methylcarbamates from soil into ground and surface waters through leaching and runoff is a significant environmental transport mechanism, particularly for compounds with high water solubility. mdpi.comwho.int This potential is a major concern for water quality. mdpi.com

Carbofuran, for example, is water-soluble and highly mobile, which increases the risk of it contaminating water sources. mdpi.com Laboratory studies have confirmed that carbofuran has a high leaching potential. researchgate.net Substantial amounts of carbofuran have been recovered in leachates from soil columns, and its mobility is directly influenced by its sorption-desorption characteristics. tandfonline.com Similarly, carbaryl is considered to be vulnerable to leaching. mdpi.com

The persistence and mobility of these compounds are affected by environmental conditions. For instance, acidic soil and groundwater can favor the persistence of N-methylcarbamates like aldicarb and its transformation products, increasing their potential to reach groundwater. epa.gov The leaching of meta-tolyl-N-methylcarbamate (MTMC) was found to be enhanced under weakly acidic conditions. ncsu.edu

The Groundwater Ubiquity Score (GUS), which is calculated based on a pesticide's soil half-life and soil sorption coefficient (Koc), is often used to estimate leaching potential. A study assessing several carbamates found that carbofuran has a high leaching potential. researchgate.net In contrast, its metabolites 3-keto-carbofuran and 3-hydroxy-carbofuran were classified as transient and non-leaching, respectively. researchgate.net When applied to soil columns, carbofuran was found in high concentrations in the leachate, while its metabolites were not detected, suggesting rapid transport of the parent compound before significant degradation could occur within the column. researchgate.net Surface runoff from agricultural areas is another primary pathway for N-methylcarbamates to enter aquatic systems. wpmucdn.com

Table 3: Leaching Potential of Selected N-Methylcarbamates and Metabolites

Compound Soil Half-Life (DT50, days) Leaching Potential (GUS Index Classification) Mobility Notes Source Benfuracarb < 1 Non-leacher Parent compound found at low concentration in leachate. Carbofuran 12 Leacher Very mobile in soil; detected at high values in leachate. 3-Keto-carbofuran (metabolite) 2 Transient Not detected in leachate from carbofuran application. 3-Hydroxy-carbofuran (metabolite) < 1 Non-leacher Not detected in leachate from carbofuran application.

Persistence and Transformation Products in Environmental Compartments

N-methylcarbamates are generally considered to be relatively unstable compounds that degrade fairly rapidly in the environment. who.intchromatographyonline.com Their persistence is influenced by a combination of chemical, photochemical, and biological processes.

The primary chemical degradation pathway for N-methylcarbamates in water and soil is hydrolysis, the rate of which is highly dependent on pH. who.intwho.intidosi.org Hydrolysis is typically faster under alkaline conditions. tandfonline.comwpmucdn.com For example, a study measuring the hydrolysis half-lives of three N-methylcarbamates at pH 9 found that carbaryl degraded fastest (t½ = 19.3 h), followed by propoxur (t½ = 38.5 h), and then carbofuran (t½ = 57.8 h). wpmucdn.com This difference was attributed to the electronic properties of the molecules, with more electron-poor aromatic rings leading to faster hydrolysis. wpmucdn.com Photolysis, or degradation by sunlight, is also a significant pathway for the dissipation of carbamates in surface waters. who.intidosi.org

In soil and water, microbial degradation is a key process. who.int The first step is often hydrolysis, followed by further metabolism of the resulting phenolic and amine products. who.int In some cases, prior exposure of soil microorganisms to a carbamate or its degradation products can lead to enhanced biodegradation of the parent compound. iastate.edu

The breakdown of N-methylcarbamates leads to the formation of various transformation products. The initial hydrolysis yields a phenol (or oxime) and N-methylcarbamic acid, which is unstable and decomposes to methylamine and carbon dioxide. who.int Further transformations can occur through oxidation, leading to products such as hydroxylated derivatives, sulfoxides, and sulfones. who.intiupac.org For example, the major metabolites of aldicarb in soil are aldicarb sulfoxide and aldicarb sulfone. iupac.org Similarly, the metabolism of carbofuran can produce 3-hydroxycarbofuran and 3-ketocarbofuran. researchgate.netiupac.org These transformation products may have their own distinct environmental fate and toxicity profiles. who.int

Table 4: Persistence and Transformation Products of Selected N-Methylcarbamates

Compound Environmental Compartment Half-Life (t½) / Degradation Time (DT50) Major Transformation Products Source Carbofuran Soil DT50: 12 days 3-Hydroxycarbofuran, 3-Ketocarbofuran Water (pH 9, 18°C) t½: 57.8 hours 2,3-dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran phenol) epa.gov Carbaryl Water (pH 9, 18°C) t½: 19.3 hours 1-Naphthol epa.gov Propoxur Water (pH 9, 18°C) t½: 38.5 hours 2-Isopropoxyphenol epa.gov Aldicarb Soil t½: ~2 days (parent compound) Aldicarb sulfoxide, Aldicarb sulfone researchgate.net o-(sec-Butyl)phenyl this compound Soil & Rice Plants Rapidly degraded Hydroxylated derivatives, Conjugates researchgate.net

Molecular and Cellular Mechanisms of N Methylcarbamate Action

Enzyme Inhibition Kinetics and Reversibility

The interaction between N-methylcarbamates and their target enzymes is a dynamic process characterized by specific rates of association and dissociation. Understanding these kinetics is crucial for comprehending the duration and nature of their physiological effects.

Acetylcholinesterase (AChE) Inhibition Mechanisms

N-methylcarbamates are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses and neuromuscular junctions. nih.govtaylorfrancis.com The mechanism of inhibition involves the carbamylation of a serine residue within the active site of AChE. nih.govresearchgate.net This process is initiated by a nucleophilic attack of the catalytic serine's oxygen on the carbonyl group of the N-methylcarbamate. researchgate.net This covalent modification renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine in the synaptic cleft. taylorfrancis.comepa.gov This accumulation results in overstimulation of cholinergic receptors, leading to the characteristic signs of carbamate (B1207046) toxicity. nih.gov

Unlike the irreversible phosphorylation caused by organophosphates, the carbamylation of AChE by N-methylcarbamates is a reversible process. nih.govtaylorfrancis.com The carbamylated enzyme can undergo spontaneous hydrolysis, which regenerates the active enzyme. researchgate.net This reversibility is a key feature that distinguishes N-methylcarbamates from organophosphates and generally results in a shorter duration of toxic effects. nih.govoup.com

Butyrylcholinesterase (BChE) Inhibition Mechanisms

N-methylcarbamates also inhibit butyrylcholinesterase (BChE), another serine hydrolase found in plasma and various tissues. researchgate.netmdpi.com While BChE can also hydrolyze acetylcholine, its physiological role is less defined than that of AChE. mdpi.com The fundamental mechanism of BChE inhibition by N-methylcarbamates is similar to that of AChE, involving the carbamylation of the active site serine. researchgate.net

However, the structural differences between the active sites of AChE and BChE can lead to variations in the potency and selectivity of different this compound compounds. mdpi.comnih.gov The active site gorge of BChE is larger than that of AChE, which can influence the binding and carbamylation efficiency of various carbamates. mdpi.com For instance, the size of the N-alkyl substituent on the carbamate can have a more significant impact on AChE inhibition than on BChE inhibition. researchgate.net Some studies have shown that N-methylcarbamates generally exhibit minimal subtype selectivity between AChE and BChE due to the small size of the methyl group, which has limited lipophilic interaction with the acyl pocket of the enzymes. nih.govacs.org

Inhibition of Other Cholinesterase Isoforms

While AChE and BChE are the primary targets of N-methylcarbamates, research has also explored their interactions with other cholinesterase isoforms. Different species and even different tissues within the same organism can express various isoforms of these enzymes. For example, studies on insect acetylcholinesterases have revealed differences in sensitivity to N-methylcarbamates compared to mammalian AChE, which is a critical factor in their use as insecticides. dtic.mil The selectivity of certain experimental carbamates for insect AChE over human AChE highlights the potential for developing more targeted pest control agents. dtic.mil

Kinetic Parameters of Enzyme-N-Methylcarbamate Interactions (k_i, k_r)

The rates of carbamylation (k_i) and decarbamylation (k_r) are influenced by the specific chemical structure of the this compound and the specific cholinesterase enzyme. researchgate.net For example, a study on novel N-methyl, N-alkyl carbamates found that the rate of carbamylation of human AChE was significantly affected by the size of the N-alkyl substituent. researchgate.net

Table 1: Kinetic Parameters for the Inhibition of Cholinesterases by Select N-Methylcarbamates

| Compound | Enzyme | k_i (M⁻¹ min⁻¹) | k_r (min⁻¹) | Reference |

| 1-naphthyl this compound | Erythrocyte Cholinesterase | Data not available | Data not available | nih.gov |

| 2-isopropoxyphenyl this compound | Erythrocyte Cholinesterase | Data not available | Data not available | nih.gov |

| Phenyl this compound | Erythrocyte Cholinesterase | Data not available | Data not available | nih.gov |

| Carbofuran (B1668357) | Acetylcholinesterase | 1.9 ppm (K_i) | Data not available | ugm.ac.idugm.ac.id |

| Rivastigmine (B141) | rhAChE | 1130 | Data not available | researchgate.net |

Reversible Carbamoylation of Active Site

The cornerstone of this compound action is the reversible carbamoylation of the serine residue in the active site of cholinesterases. nih.govtaylorfrancis.comepa.gov This reaction involves the transfer of the N-methylcarbamoyl group from the inhibitor to the enzyme, forming a transient covalent bond. researchgate.net The stability of this carbamoyl-enzyme complex is intermediate between the highly stable phosphorylated enzyme formed by organophosphates and the transient acetylated enzyme formed during normal acetylcholine hydrolysis.

The carbamylated enzyme is unable to hydrolyze acetylcholine, leading to its accumulation. epa.gov However, the carbamoyl-enzyme bond is susceptible to spontaneous hydrolysis, which regenerates the free, active enzyme. researchgate.net The rate of this spontaneous reactivation (decarbamoylation) is significantly faster than the dephosphorylation of organophosphate-inhibited AChE, which is why this compound poisoning is generally of shorter duration. epa.govoup.com The entire process, from initial binding to carbamylation and subsequent decarbamylation, underscores the pseudo-irreversible nature of this inhibition. researchgate.net

Molecular Target Identification and Binding Studies

The primary molecular targets of N-methylcarbamates are well-established as acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov Binding studies have been instrumental in elucidating the specific interactions between these inhibitors and their target enzymes. These studies often employ techniques like X-ray crystallography and molecular docking to visualize the binding pose of the carbamate within the enzyme's active site. mdpi.comufl.edu

The active site of AChE is located at the bottom of a deep and narrow gorge lined with aromatic amino acid residues. nih.gov The binding of N-methylcarbamates involves interactions with key residues within this gorge. The carbamate moiety positions itself near the catalytic triad (B1167595) (serine, histidine, and glutamate) for the carbamylation reaction to occur. researchgate.net

Studies have also investigated the potential for N-methylcarbamates to interact with other molecular targets. For instance, some research has explored their ability to displace radiolabeled ligands from estrogen and progesterone (B1679170) receptors, although their capacity to do so was found to be limited. nih.gov The use of chemical proteomics and other advanced techniques is helping to identify potential off-target effects and provide a more comprehensive understanding of the molecular basis of this compound activity. ufl.edumdpi.com

Receptor Binding Affinities and Specificity (e.g., Aryl Hydrocarbon Receptor)

N-Methylcarbamates have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates the toxic effects of various environmental contaminants. nih.gov The binding of a ligand to the AhR leads to its activation and subsequent translocation to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin response elements, stimulating the transcription of downstream genes, including those encoding for cytochrome P450 enzymes like CYP1A. nih.govnih.gov

Carbaryl (B1668338), a well-known this compound insecticide, has demonstrated the ability to induce the expression of cytochrome P450 1A genes. nih.gov While its structure differs from typical AhR ligands, studies have shown that carbaryl can promote the activation of target genes in systems expressing both AhR and ARNT. nih.gov Interestingly, in a simplified system where ARNT function is bypassed, carbaryl acts as a competitive inhibitor. nih.gov This dual agonist and partial antagonist activity has been observed in different cell lines. nih.gov It is proposed that carbaryl's interaction with the AhR results in a suboptimal conformation of the receptor's ligand-binding domain. This may hinder the interaction with essential coactivators, leading to a unique mode of transcriptional activation. nih.gov Pre-incubation of cytosol with carbaryl has been shown to shift the apparent IC50 of the potent AhR ligand TCDD, further indicating competitive binding. nih.gov The this compound insecticide methomyl (B1676398) has also been suggested to be involved in aryl hydrocarbon receptor activation. nih.govresearchgate.net

Interaction with Ion Channels and Transporters

The interaction of N-methylcarbamates with ion channels and transporters is a critical aspect of their mechanism of action. While the primary target for many this compound insecticides is acetylcholinesterase, leading to indirect effects on neurotransmission, there is also evidence of direct interactions with ion channels and transporters. epa.govnih.gov

Studies have investigated the effects of various carbamate pesticides on the activity of key drug transporters, including ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRPs, and Breast Cancer Resistance Protein (BCRP/ABCG2), as well as Solute Carrier (SLC) transporters such as OATs and OCTs. researchgate.nettaylorandfrancis.comnih.govresearchgate.net

Research has shown that the N-methylcarbamates aminocarb (B1665979) and carbofuran have minimal to no inhibitory effect on the activities of these major drug transporters. taylorandfrancis.comnih.govresearchgate.net In contrast, other types of carbamates, such as the herbicide chlorpropham, have been found to inhibit BCRP and OAT3 activities. researchgate.nettaylorandfrancis.comnih.gov The fungicide propamocarb (B29037) has been shown to decrease the activities of OCT1 and OCT2, while cis-stimulating MATE2-K. nih.gov However, it's important to note that these effects were observed at concentrations that may not be relevant to environmental exposure. nih.gov Furthermore, propamocarb itself does not appear to be a substrate for OCT1, OCT2, or MATE2-K. nih.gov

Some methylcarbamate benzimidazoles, such as albendazole (B1665689) sulfoxide (B87167) and oxfendazole, are transported by BCRP, which can impact their bioavailability. nih.gov

The table below summarizes the interactions of selected carbamates with various ion channels and transporters.

| Carbamate | Transporter/Ion Channel | Effect | Reference |

| Aminocarb | P-gp, MRPs, BCRP, OATs, OCTs | No or minimal inhibition | taylorandfrancis.com, nih.gov, researchgate.net |

| Carbofuran | P-gp, MRPs, BCRP, OATs, OCTs | No or minimal inhibition | taylorandfrancis.com, nih.gov, researchgate.net |

| Chlorpropham | BCRP, OAT3 | Inhibition | researchgate.net, taylorandfrancis.com, nih.gov |

| Propamocarb | OCT1, OCT2 | Decreased activity | nih.gov |

| Propamocarb | MATE2-K | Cis-stimulation | nih.gov |

| Albendazole sulfoxide | BCRP | Transported by | nih.gov |

| Oxfendazole | BCRP | Transported by | nih.gov |

Protein Adduct Formation and Covalent Modifications

Isocyanates, which can be formed from this compound esters, are known to react with DNA and proteins. plos.orgacs.org The surrogate chemical N-succinimidyl this compound (NSNM) has been used to study these interactions. plos.org Studies using NSNM have shown that it can cause the formation of histone adducts, indicating its ability to covalently modify proteins central to chromatin structure and gene regulation. plos.orgnih.gov

A shotgun proteomic-based approach identified that a pesticide mixture containing N-methylcarbamates could induce adduct formation in key neuronal proteins such as calcium-calmodulin-dependent protein kinase-II (CaMK2) and annexin-A1 (ANXA1). researchgate.net These modifications were found in the active sites of the proteins, suggesting a direct impact on their function and a potential role in neurotoxicity. researchgate.net The formation of DNA adducts from isocyanates derived from N-methylcarbamates has also been explored, highlighting the potential for these compounds to interact with and modify other crucial biomolecules. acs.org

Host-Guest Binding Mechanisms (e.g., with Cyclodextrins)

The encapsulation of N-methylcarbamates by host molecules like cyclodextrins offers insights into their binding mechanisms and potential applications in areas such as controlled release and environmental remediation. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with a variety of guest molecules, including N-methylcarbamates. rsc.orgrsc.orgresearchgate.net

The binding of N-methylcarbamates such as promecarb (B155259), bendiocarb (B1667985), carbaryl, and carbofuran with β-cyclodextrin has been studied using a combination of experimental and computational methods. rsc.orgrsc.orgresearchgate.net These studies reveal that the stability of the host-guest complexes in an aqueous solution decreases in the order of promecarb > bendiocarb > carbaryl > carbofuran. rsc.orgrsc.orgresearchgate.net

The mode of binding depends on the specific this compound. For promecarb, the interaction with the β-cyclodextrin cavity primarily involves the alkyl portion of the molecule. researchgate.net In contrast, for bendiocarb, carbaryl, and carbofuran, the aromatic moiety is partially included within the cyclodextrin (B1172386) cavity. researchgate.net The formation of these inclusion complexes is driven by non-covalent interactions and the solvent effect. rsc.orgrsc.org The generation of induced circular dichroism (ICD) signals upon encapsulation provides a means to predict the binding modes of these host-guest systems. rsc.orgrsc.orgresearchgate.net

The table below summarizes the stability of β-cyclodextrin complexes with different N-methylcarbamates.

| This compound | Stability of β-Cyclodextrin Complex | Primary Interacting Moiety | Reference |

| Promecarb | Highest | Alkyl rest | rsc.org, rsc.org, researchgate.net, researchgate.net |

| Bendiocarb | High | Aromatic moiety | rsc.org, rsc.org, researchgate.net, researchgate.net |

| Carbaryl | Moderate | Aromatic moiety | rsc.org, rsc.org, researchgate.net, researchgate.net |

| Carbofuran | Lowest | Aromatic moiety | rsc.org, rsc.org, researchgate.net, researchgate.net |

Intracellular Signaling Pathway Modulation

N-methylcarbamates can modulate various intracellular signaling pathways, leading to a range of cellular responses. These effects are often linked to the induction of oxidative stress and mitochondrial dysfunction.

Oxidative Stress Induction Mechanisms and Antioxidant Responses

Exposure to N-methylcarbamates can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. plos.orgnih.govmdpi.com This oxidative stress is a key mechanism underlying the toxicity of many carbamates. nih.govmdpi.com

N-succinimidyl this compound (NSNM), a surrogate for this compound insecticides, has been shown to increase intracellular ROS levels. plos.orgnih.gov This is often associated with an increase in the mitochondrial membrane potential. plos.orgnih.gov The rise in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. nih.gov For instance, the this compound insecticide methomyl has been reported to induce oxidative damage and lipid peroxidation. mdpi.com

In response to oxidative stress, cells activate antioxidant defense mechanisms. mdpi.comals-journal.com These include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic antioxidants like glutathione (GSH). plos.orgmdpi.com Studies have shown that this compound exposure can lead to alterations in the levels and activities of these antioxidant components. For example, NSNM treatment causes a rapid depletion of total and reduced glutathione and an increase in oxidized glutathione (GSSG). plos.orgnih.gov Deletion of SOD genes in yeast enhances sensitivity to NSNM, highlighting the crucial role of this enzyme in mitigating this compound-induced oxidative stress. plos.orgnih.gov

The Nrf2 signaling pathway is a major regulator of antioxidant responses. nih.gov While some studies suggest that carbamates can activate the Nrf2 pathway as a protective mechanism, others indicate that chronic exposure may inhibit this pathway in normal cells. nih.gov

The table below provides an overview of the effects of N-methylcarbamates on oxidative stress markers and antioxidant responses.

| This compound | Effect on Oxidative Stress | Effect on Antioxidant Response | Reference |

| N-succinimidyl this compound (NSNM) | Increased intracellular ROS, increased mitochondrial membrane potential | Depletion of total and reduced glutathione, increased GSSG | plos.org, nih.gov |

| Methomyl | Induces oxidative damage and lipid peroxidation | Increased hepatic GSH at low doses, increased GSH:GSSG ratio | nih.gov, mdpi.com |

| Propoxur (B1679652) | Increased MMP-2 expression via ERK/Nrf2 upregulation | Upregulation of the ERK/Nrf2 pathway | nih.gov |

Mitochondrial Dysfunction and Metabolic Perturbations

Mitochondria are key targets for this compound toxicity. nih.govnih.gov These compounds can induce mitochondrial dysfunction, leading to impaired energy metabolism and further exacerbating oxidative stress. nih.govnih.govresearchgate.net

N-succinimidyl this compound (NSNM) has been shown to directly inhibit mitochondrial respiratory chain complex I. nih.govnih.govresearchgate.net This inhibition leads to a dose-dependent decrease in oxygen consumption. nih.gov As a consequence of reduced mitochondrial ATP production, cells may shift towards anaerobic metabolism, resulting in increased glycolysis and lactate (B86563) production. nih.gov Studies in human platelets have demonstrated that NSNM exposure leads to a significant decrease in routine and coupled oxygen consumption. nih.gov

The this compound insecticide methomyl has been shown to disrupt hepatic xenobiotic and intermediary metabolism. nih.govresearchgate.netnih.gov In mouse models, methomyl exposure led to hepatic steatosis, decreased plasma LDL, and altered glucose metabolism, including decreased fasting blood glucose and hepatic glycogen (B147801) stores. nih.govnih.govresearchgate.net These metabolic perturbations suggest that N-methylcarbamates can act as metabolic disrupting chemicals. nih.govresearchgate.net

The table below summarizes the effects of N-methylcarbamates on mitochondrial function and metabolism.

| This compound | Effect on Mitochondria | Effect on Metabolism | Reference |

| N-succinimidyl this compound (NSNM) | Inhibition of mitochondrial respiratory chain complex I, decreased oxygen consumption, increased mitochondrial membrane potential | Increased glycolysis and lactate production | nih.gov, researchgate.net, nih.gov, plos.org |